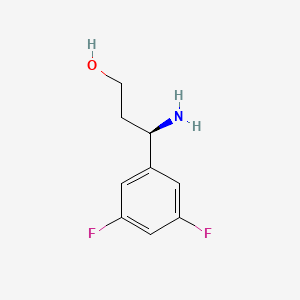
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine, such as ®-alanine, under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3,5-difluorophenyl)propanal.
Reduction: Formation of 3-amino-3-(3,5-difluorophenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can be compared with similar compounds such as:
(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol: This compound has a single fluorine atom, which may result in different binding affinities and reactivity.
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: The position of the fluorine atoms can influence the compound’s electronic properties and interactions with molecular targets.
(3R)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s chemical behavior and biological activity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1 |
Clave InChI |
WKDMRUUZXPTMAO-SECBINFHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)F)[C@@H](CCO)N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

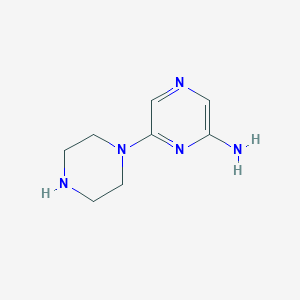

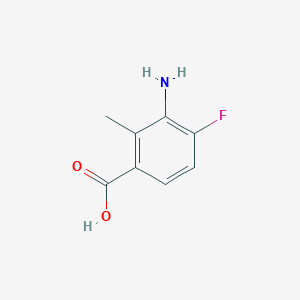


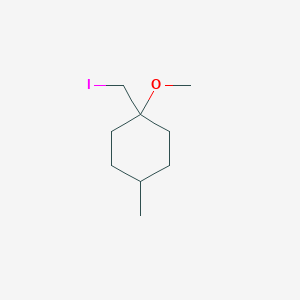
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)

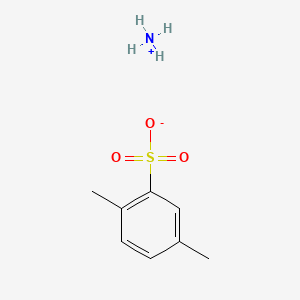
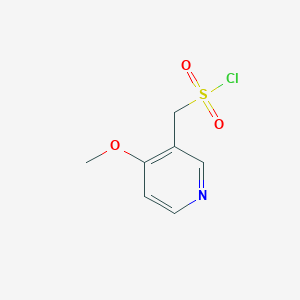
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
